tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2219380-10-4
VCID: VC5965381
InChI: InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-11-12(8-10)18-7-6-15-11/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCO2
Molecular Formula: C14H20N2O3
Molecular Weight: 264.325

tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate

CAS No.: 2219380-10-4

Cat. No.: VC5965381

Molecular Formula: C14H20N2O3

Molecular Weight: 264.325

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate - 2219380-10-4

Specification

CAS No. 2219380-10-4
Molecular Formula C14H20N2O3
Molecular Weight 264.325
IUPAC Name tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)carbamate
Standard InChI InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-11-12(8-10)18-7-6-15-11/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Standard InChI Key BFZIQJAITITEKS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCO2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 3,4-dihydro-2H-1,4-benzoxazine moiety fused to a tert-butyl carbamate group via a methylene bridge at the 7-position of the benzoxazine ring. X-ray crystallography data, though unavailable for this specific derivative, suggest a planar benzoxazine ring system with puckering at the dihydro oxazine moiety, as observed in analogous structures . The tert-butyl group provides steric protection to the carbamate nitrogen, enhancing stability during synthetic manipulations.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Nametert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)carbamate
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.325 g/mol
SMILESCC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCO2
InChIKeyBFZIQJAITITEKS-UHFFFAOYSA-N
PubChem CID137951413

The SMILES string confirms the substitution pattern, with the carbamate group (-OC(=O)N-) attached to a methylene bridge (-CH₂-) linking to the benzoxazine's 7-position. Computational models predict a logP value of ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration in potential drug candidates .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence starting from 7-aminomethyl-1,4-benzoxazine:

The reaction’s critical parameters include strict temperature control during Boc protection to prevent N-methylation side reactions and precise stoichiometry during cyclization to minimize dimerization .

Alternative Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining comparable yields (70%) . Flow chemistry methods using microreactors demonstrate improved heat dissipation during exothermic cyclization steps, enhancing safety profiles for scale-up .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound serves as a key building block in synthesizing:

  • Dopamine D3 receptor agonists: The benzoxazine core mimics endogenous ligand conformations.

  • Serotonin reuptake inhibitors: Structural analogs show nanomolar affinity for SERT transporters .

  • Antimicrobial agents: Quaternary ammonium derivatives exhibit activity against Gram-positive pathogens (MIC₉₀ = 8 μg/mL) .

Bioconjugation Studies

The tert-butyl carbamate group undergoes clean deprotection with trifluoroacetic acid (TFA) in dichloromethane (2h, RT), generating a primary amine for subsequent acylation or sulfonation. This property enables its use in:

  • Solid-phase peptide synthesis (SPPS) as a lysine mimic

  • Antibody-drug conjugate (ADC) linker systems

  • Polymer-supported catalyst frameworks

SupplierPurityPackagingPrice Range
VulcanChem≥98% (HPLC)1g–100g$120–$950/g
AccelaChem≥95% (NMR)250mg–10g$180–$1,200/g

Minimum order quantities (MOQs) typically start at 100mg for research samples . Custom synthesis services offer:

  • Isotope-labeled variants (¹³C, ¹⁵N)

  • Chiral resolution (R/S enantiomers)

  • PEGylated derivatives for solubility enhancement

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, t-Bu), 3.25 (t, 2H, J=4.8 Hz, CH₂N), 4.02 (t, 2H, J=4.8 Hz, CH₂O), 4.25 (d, 2H, J=6.0 Hz, NCH₂), 6.75–6.85 (m, 3H, ArH).
HRMS (ESI+): m/z calculated for C₁₄H₂₀N₂O₃ [M+H]⁺ 265.1547, found 265.1543.

HPLC retention times vary by method:

  • Reverse-phase C18: 6.2 min (70:30 MeOH/H₂O + 0.1% TFA)

  • HILIC: 4.8 min (60:40 ACN/50 mM NH₄HCO₃)

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